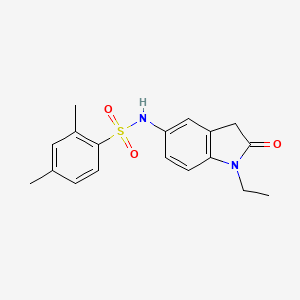

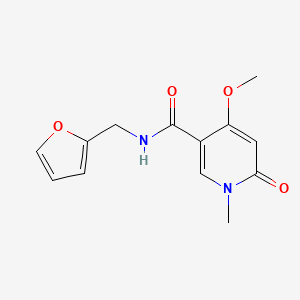

![molecular formula C19H17F3N2O B2714297 N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 852137-52-1](/img/structure/B2714297.png)

N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” is a compound that has been identified in the context of medicinal chemistry research . It is associated with the development of novel potent and highly selective DDR1 inhibitors . DDR1, or Discoidin domain receptor 1, is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target .

Synthesis Analysis

The synthesis of indole derivatives, such as “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide”, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Applications De Recherche Scientifique

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a similar benzamide compound, has shown potential as a herbicide effective against annual and perennial grasses. It could be useful in agricultural settings for forage legumes, certain turf grasses, and cultivated crops, indicating a potential area of application for related benzamide compounds in agriculture (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).

Antiarrhythmic Activity

Research on benzamides with trifluoroethoxy ring substituents and heterocyclic amide side chains, like flecainide acetate, has shown significant oral antiarrhythmic activity in mice. This suggests that structurally related benzamides could have potential applications in developing new antiarrhythmic drugs (E. H. Banitt, W. Bronn, W. Coyne, & J. R. Schmid, 1977).

Enzyme Inhibition

A study on substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, originating from the non-steroidal anti-inflammatory drug 4-aminophenazone, showed potential biological applications including inhibition of human recombinant alkaline phosphatase. This indicates a potential use for benzamide derivatives in medicinal chemistry, particularly in targeting nucleotide protein interactions (A. Saeed, S. Ejaz, A. Khurshid, et al., 2015).

Insecticidal Activity

Flubendiamide, a novel class of insecticide with a unique chemical structure including a benzamide component, shows extremely strong activity against lepidopterous pests, including resistant strains. This suggests that benzamide derivatives could be valuable in developing new insecticides with novel modes of action, contributing to integrated pest management programs (Masanori Tohnishi, Hayami Nakao, T. Furuya, et al., 2005).

Orientations Futures

The future directions for “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” could involve further exploration of its potential as a DDR1 inhibitor . Given the role of DDR1 in fibrosis, cancer, and atherosclerosis , compounds like “N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide” that can selectively inhibit this receptor may have significant therapeutic potential.

Propriétés

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O/c1-12-9-15-10-13(3-8-17(15)24(12)2)11-23-18(25)14-4-6-16(7-5-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSFSZJSJQRBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)

![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)

![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)

![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)

![5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2714233.png)

![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2714234.png)

![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)